Product packaging for 6-bromo-1H-quinazolin-4-one(Cat. No.:)

6-bromo-1H-quinazolin-4-one

Cat. No.: B7723376
M. Wt: 225.04 g/mol
InChI Key: OVEISJPVPHWEHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Quinazolinone Scaffold in Drug Discovery

The quinazolinone core, a fused heterocyclic system comprising a benzene (B151609) ring and a pyrimidinone ring, is a cornerstone in the design of pharmacologically active molecules. nih.govptfarm.pl This structural motif is prevalent in numerous natural products, including alkaloids, and has been successfully integrated into a variety of synthetic drugs. ptfarm.plmediresonline.org The versatility of the quinazolinone scaffold allows for substitutions at multiple positions, enabling chemists to fine-tune the molecule's physicochemical properties and biological activity. ptfarm.pl This adaptability has led to the development of quinazolinone-based compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive activities. nih.govresearchgate.net Several quinazolinone derivatives have received FDA approval, underscoring the clinical relevance of this heterocyclic system. nih.gov

Rationale for Bromine Substitution at the 6-Position within the Quinazolinone Core

The strategic placement of a bromine atom at the 6-position of the quinazolinone ring is a key modification that significantly influences the compound's biological profile. Halogen substitutions, and particularly bromine, are known to enhance the therapeutic efficacy of drug candidates through various mechanisms. The presence of bromine at the 6-position can increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and reach its target.

Furthermore, structure-activity relationship (SAR) studies have consistently highlighted the importance of substitutions at this position for enhancing biological activity. nih.gov The introduction of a bromine atom can lead to stronger interactions with biological targets, such as enzymes and receptors, through halogen bonding and other non-covalent interactions. This enhanced binding affinity can translate to increased potency and selectivity. Research has shown that the presence of a halogen at the 6-position of the quinazoline (B50416) ring can improve the anticancer effects of these compounds. nih.gov

Overview of Academic Research Trajectories for 6-Bromo-1H-quinazolin-4-one

The foundational structure of this compound has served as a versatile starting point for the synthesis of a multitude of derivatives with diverse therapeutic applications. Academic research has primarily focused on exploring its potential as an anticancer and antimicrobial agent.

In the realm of oncology, numerous studies have centered on the synthesis of novel 6-bromo-quinazolin-4-one derivatives and their evaluation as cytotoxic agents against various cancer cell lines. nih.govmdpi.com These investigations often involve modifications at the 2 and 3-positions of the quinazolinone ring to optimize anticancer activity. For instance, the introduction of styryl groups at the 2-position has been explored, with some derivatives showing notable cytotoxicity against human renal, melanoma, and breast cancer cell lines. mdpi.com Another research avenue involves the synthesis of 2-thio-substituted 6-bromo-quinazolin-4-ones, which have also demonstrated promising anticancer potential. nih.gov

The antimicrobial potential of this compound derivatives has also been a significant area of investigation. Researchers have synthesized and screened various analogs for their activity against a spectrum of bacterial and fungal pathogens. mediresonline.orgbiomedpharmajournal.org These studies often involve the introduction of different heterocyclic moieties and other functional groups to enhance the antimicrobial potency and spectrum. For example, the synthesis of 2,3,6-trisubstituted quinazolin-4-ones containing a bromine atom at the 6-position has yielded compounds with notable activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. biomedpharmajournal.org

The following tables summarize some of the key research findings in these areas:

Table 1: Anticancer Activity of this compound Derivatives

CompoundModificationCancer Cell LineIC50 (µM)Reference
8a 2-thio-aliphatic linkerMCF-7 (Breast)15.85 ± 3.32 nih.gov
8a 2-thio-aliphatic linkerSW480 (Colon)17.85 ± 0.92 nih.gov
6d 2-(3-methoxystyryl)MCF-7 (Breast)25.23 mdpi.com
6f 2-(4-fluorostyryl), 6-(4-fluorophenyl)UACC-62 (Melanoma)19.70 mdpi.com
6f 2-(4-fluorostyryl), 6-(4-fluorophenyl)MCF-7 (Breast)29.26 mdpi.com
45 6-(2-aminobenzo[d]thiazol-5-yl)A549 (Lung)0.44 acs.org

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundModificationMicroorganismActivityReference
Compound 2 2-(o-aminophenyl)-3-aminoStaphylococcus aureus, Bacillus species, Escherichia coli, Klebsiella pneumoniaHigh antibacterial activity mediresonline.org
A-1 2,3-disubstituted with benzaldehyde (B42025) derivativeE. coliVery good activity biomedpharmajournal.org
A-3 2,3-disubstituted with o-hydroxybenzaldehyde derivativeA. nigerExcellent activity biomedpharmajournal.org
A-4 2,3-disubstituted with p-methoxybenzaldehyde derivativeP. aeruginosaExcellent activity biomedpharmajournal.org
A-6 2,3-disubstituted with m-nitrobenzaldehyde derivativeC. albicansExcellent activity biomedpharmajournal.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrN2O B7723376 6-bromo-1H-quinazolin-4-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEISJPVPHWEHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Br)C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Bromo 1h Quinazolin 4 One and Its Derivatives

Established Synthetic Pathways to the 6-Bromo-1H-quinazolin-4-one Nucleus

The construction of the core this compound structure can be achieved through several reliable synthetic routes. These methods generally involve either the formation of the quinazolinone ring from a pre-brominated precursor or the direct bromination of the quinazolin-4-one heterocycle.

The formation of the bicyclic quinazolinone system is a key step in the synthesis. A prevalent method involves the cyclization of derivatives of 5-bromoanthranilic acid. For instance, reacting 5-bromoanthranilic acid with reagents like phenyl isothiocyanate in ethanol (B145695) leads to the formation of the 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one intermediate. nih.gov This approach simultaneously builds the heterocyclic ring and installs substituents at the C-2 and N-3 positions.

Another established pathway proceeds through a 3,1-benzoxazin-4-one intermediate. mediresonline.org In this strategy, a precursor such as 5-bromoanthranilic acid is first reacted with an acylating agent (e.g., o-amino benzoyl chloride or acetic anhydride) to form a 6-bromo-3,1-benzoxazin-4-one derivative. mediresonline.orgijstr.org This reactive intermediate is then treated with a nitrogen nucleophile, such as hydrazine (B178648) hydrate (B1144303) or an amine, which induces ring opening and subsequent recyclization to yield the desired 6-bromo-quinazolin-4-one derivative. mediresonline.orgresearchgate.net More advanced techniques, such as asymmetric fluorocyclization reactions, have also been developed to produce related dihydroquinazolone structures with high stereoselectivity. nih.gov

Site-specific introduction of the bromine atom at the C-6 position is crucial and can be accomplished via two primary strategies.

Bromination of a Precursor : The most common and regioselective method involves starting with a precursor that is already brominated in the desired position. The synthesis frequently begins with the bromination of anthranilic acid using a reagent like N-bromosuccinimide (NBS) in acetonitrile (B52724) to yield 5-bromoanthranilic acid. nih.gov This molecule then undergoes cyclization, carrying the bromine atom into the final quinazolinone structure at the 6-position.

Direct Bromination of the Quinazolinone Ring : Alternatively, the unsubstituted 4(3H)-quinazolinone core can be brominated directly. Kinetic studies have shown that the mechanism for this reaction in aqueous acidic media involves an attack by molecular bromine on the covalent hydrate (or pseudobase) of the quinazolinone substrate. acs.orgacs.org The reaction's dependence on acidity and bromide ion concentration is consistent with this mechanistic pathway. acs.org

Anthranilic Acid and its Derivatives : The most pivotal precursor is anthranilic acid or its brominated analogue, 5-bromoanthranilic acid. nih.govmediresonline.org Starting with 5-bromoanthranilic acid ensures the bromine is correctly positioned from the outset.

Acylating Agents : The reagent used for acylation and cyclization determines the substituent at the C-2 position. For example, using acetic anhydride (B1165640) leads to a 2-methyl group, while phenyl isothiocyanate yields a 2-mercapto group. nih.govijstr.org

Benzoxazinone (B8607429) Intermediates : As mentioned, 6-bromo-2-substituted-4H-3,1-benzoxazin-4-ones are key intermediates that can be isolated and subsequently reacted with various amines or hydrazines to introduce diversity at the N-3 position of the quinazolinone ring. mediresonline.orgresearchgate.net

Advanced Derivatization and Functionalization Strategies of this compound

The this compound nucleus serves as a versatile scaffold for further chemical modification. The nitrogen atoms at positions 1 and 3, and the carbon at position 2, are primary sites for derivatization to generate libraries of compounds for various applications.

Alkylation and arylation at the nitrogen centers are common strategies to expand the structural diversity of the quinazolinone core.

N-3 Position : This position is readily functionalized. One method involves using a primary amine during the conversion of a benzoxazinone intermediate to the quinazolinone, which directly installs the desired substituent at N-3. researchgate.net For example, reacting 6-bromo-2-phenyl-1,3,4-benzoxazinone with ethyl glycinate (B8599266) yields ethyl [6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl] acetate. researchgate.net The reaction of 5-bromoanthranilic acid with phenyl isothiocyanate also directly introduces a phenyl group at the N-3 position. nih.gov

N-1 Position : While less common than N-3 substitution, modification at the N-1 position is also possible. Studies on the bromination of quinazolinones have utilized 1,3-dimethyl derivatives, confirming the feasibility of N-1 alkylation. acs.org

PositionType of ModificationReagents/MethodResulting Substituent ExampleReference
N-3 ArylationReaction with phenyl isothiocyanatePhenyl nih.gov
N-3 AminationReaction of benzoxazinone with hydrazine hydrateAmino mediresonline.org
N-3 AlkylationReaction of benzoxazinone with ethyl glycinate-CH₂COOEt researchgate.net
N-1 & N-3 AlkylationStandard alkylation methodsMethyl acs.org

Substitutions and Transformations at the C-2 Position

The C-2 position is a key site for introducing structural variations that can significantly influence the molecule's properties. nih.govbiorxiv.org

The substituent at C-2 is often determined by the choice of reagent used during the cyclization step. For instance, reacting 5-bromoanthranilic acid with o-amino benzoyl chloride results in a 2-(o-aminophenyl) substituent. mediresonline.org

A particularly versatile strategy involves creating a functional group at C-2 that can be further modified. A prime example is the synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one. nih.gov The thiol group at C-2 can then be reacted with a wide range of alkyl halides or substituted benzyl (B1604629) bromides in the presence of a base like K₂CO₃ to yield a diverse series of S-substituted derivatives. nih.gov Similarly, a 2-chloromethyl group can serve as a precursor for nucleophilic substitution, as seen in its reaction with hydrazine to form 2-hydrazinomethylene derivatives. researchgate.net

Precursor Group at C-2ReagentResulting Substituent at C-2Reference
(Introduced during cyclization)o-amino benzoyl chlorideo-aminophenyl mediresonline.org
-SH (Thiol)Alkyl halides / Benzyl bromides-S-Alkyl / -S-Benzyl nih.gov
-CH₂ClHydrazine-CH₂-NHNH₂ researchgate.net
(Introduced during cyclization)Various aldehydesPhenyl, Cyclopentyl, Benzyl nih.govcnr.it

Utilization of Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms. This palladium-catalyzed reaction involves the coupling of an organoboron species, typically a boronic acid or its ester, with an organohalide. In the context of this compound, the bromine atom at the 6-position provides a reactive handle for the introduction of various aryl and heteroaryl substituents, thereby enabling the synthesis of a diverse library of 6-aryl-1H-quinazolin-4-one derivatives.

The general scheme for the Suzuki-Miyaura coupling of a 6-halo-quinazolin-4-one derivative involves the reaction of the halo-substituted quinazolinone with an arylboronic acid in the presence of a palladium catalyst and a base. The catalytic cycle typically proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron reagent to the palladium(II) complex, and reductive elimination to form the C-C coupled product and regenerate the palladium(0) catalyst.

Detailed research has demonstrated the successful application of Suzuki-Miyaura coupling for the synthesis of 6-aryl-quinazolin-4(3H)-ones. For instance, a study on the coupling of 6-iodo-3-methyl-2-phenyl-quinazolin-4(3H)-one with various arylboronic acids has showcased the efficiency of this method. Microwave-assisted synthesis, in particular, has been shown to significantly reduce reaction times and improve yields. Typical catalysts for this transformation include palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) or palladium complexes with more specialized phosphine (B1218219) ligands. The choice of base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), and solvent is crucial for optimizing the reaction conditions.

The following table illustrates representative examples of Suzuki-Miyaura coupling reactions on quinazolinone scaffolds, based on the available literature for structurally similar compounds.

EntryArylboronic AcidCatalystBaseSolventYield (%)Reference
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Ethylene glycol dimethyl ether95 (Microwave)
24-Methylphenylboronic acidPd(PPh₃)₄Na₂CO₃Ethylene glycol dimethyl ether92 (Microwave)
34-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Ethylene glycol dimethyl ether90 (Microwave)
44-Chlorophenylboronic acidPd(PPh₃)₄Na₂CO₃Ethylene glycol dimethyl ether91 (Microwave)

Note: The data in this table is based on the coupling of 6-iodo-3-methyl-2-phenyl-quinazolin-4(3H)-one as a model substrate.

These findings underscore the robustness of the Suzuki-Miyaura reaction for the arylation of the 6-position of the quinazolinone core, offering a versatile pathway to novel derivatives with potential biological activities.

Structure Activity Relationship Sar Studies of 6 Bromo 1h Quinazolin 4 One Derivatives

Elucidation of the Influence of Bromine at the 6-Position on Biological Activity

The presence and position of halogen atoms on the quinazolinone ring can significantly alter the biological properties of the resulting compounds. The bromine atom at the 6-position has been specifically investigated to determine its role in modulating various pharmacological effects.

Research indicates that the inclusion of a halogen atom, such as bromine, at the 6-position of the quinazoline (B50416) ring can enhance anticancer effects. nih.gov This is often attributed to the electronic and hydrophobic properties of the halogen, which can influence how the molecule interacts with its biological target. nih.gov

However, the influence of the 6-bromo substituent is not universally beneficial across all biological targets. In a study focused on developing 4(3H)-quinazolinone antibacterials, it was found that substitution at the C6 position with a bromo group was not tolerated and resulted in a loss of activity against S. aureus. acs.org This highlights that the positive or negative impact of the 6-bromo group is highly dependent on the specific biological activity being targeted.

In the context of kinase inhibition, derivatives of 6-bromo-4-chloroquinazoline (B1286153) were used as intermediates to synthesize potent inhibitors of cdc2-like kinases (Clk). nih.gov The 6-position was subjected to Suzuki-Miyaura couplings with various aryl boronic acids, indicating that while the bromo-group served as a crucial synthetic handle, its replacement with larger aryl groups was favorable for activity. For instance, replacing the bromine with a benzo[d] nih.govnih.govdioxole group was consistently favored for Clk4 inhibition. nih.gov

These findings collectively suggest that the bromine atom at the 6-position is a critical modulator of biological activity. Its effect can range from enhancing potency in some contexts (e.g., anticancer) to being detrimental in others (e.g., specific antibacterial activity), while also serving as a key site for further molecular elaboration.

Systemic Analysis of Positional and Substituent Effects on the Quinazolinone Nucleus

Building upon the 6-bromo-1H-quinazolin-4-one core, SAR studies have systematically explored the impact of introducing various substituents at other positions of the quinazolinone nucleus, namely at the C-2 and N-3 positions.

The C-2 position of the quinazolinone ring is a common site for modification to alter the pharmacological profile of the molecule. In a study investigating cytotoxic agents, a series of 6-bromo-3-phenylquinazolin-4(3H)-one derivatives were synthesized with various thio-linked substituents at the C-2 position. nih.gov

The parent compound, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, was modified by attaching different alkyl and benzyl (B1604629) groups to the sulfur atom. The resulting derivatives showed a range of cytotoxic activities against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines. The SAR study revealed that the nature of the C-2 substituent significantly affected the anticancer activity. nih.gov

Among the synthesized compounds, the derivative with a butylthio group at the C-2 position (Compound 8a) was identified as the most potent, exhibiting greater cytotoxicity against the MCF-7 cell line than the standard drug Erlotinib. nih.gov In contrast, derivatives with benzyl or substituted benzyl groups at the C-2 position generally showed lower potency. This indicates that for this particular series, an aliphatic chain at the C-2 position was more favorable for cytotoxic activity than an aromatic one. nih.gov

CompoundR Group (at C-2)IC50 (μM) vs. MCF-7IC50 (μM) vs. SW480
8a n-Butyl15.85 ± 3.3217.85 ± 0.92
8b n-Pentyl21.60 ± 1.1324.10 ± 0.85
8c Benzyl31.20 ± 0.8534.60 ± 1.27
8d 4-Methylbenzyl28.50 ± 1.5631.45 ± 0.92
8e 3-Methylbenzyl29.80 ± 2.2632.80 ± 1.13
8f 4-Chlorobenzyl34.20 ± 0.9936.10 ± 1.41
8g 4-Fluorobenzyl35.10 ± 1.1337.40 ± 1.84
8h 4-Bromobenzyl38.40 ± 1.8441.20 ± 1.27
Erlotinib -19.90 ± 0.1412.30 ± 0.28
Cisplatin -11.20 ± 0.288.90 ± 0.14

Data sourced from a study on 6-bromo quinazoline derivatives as cytotoxic agents. nih.gov

The N-3 position of the quinazolinone scaffold is another key site for chemical modification that significantly influences biological activity. A study focused on the synthesis of new 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones explored how different substituents on the N-3 phenyl ring affected antimicrobial and anti-inflammatory properties. nih.gov

The results demonstrated that the electronic nature of the substituent on the N-3 phenyl ring played a crucial role. For anti-inflammatory activity, compounds with an ortho-chloro (Compound 2b) or a para-methoxy (Compound 2c) substituent on the phenyl ring exhibited the most potent activity, comparable to the standard drug ibuprofen. nih.gov

In terms of antimicrobial activity, several derivatives showed significant antibacterial and antifungal effects. Notably, compounds with ortho-chloro (Compound 2b), para-methoxy (Compound 2c), and para-nitro (Compound 2d) groups displayed strong activity against various bacterial and fungal strains. nih.gov Another study showed that substituting an amino group at the N-3 position of a 6-bromo-2-(o-aminophenyl) quinazolinone derivative increased its antibacterial activity against several bacterial species, including Staphylococcus aureus and Escherichia coli. mediresonline.org

CompoundR Group (at N-3 Phenyl)Anti-inflammatory Activity (% Inhibition)
2a H29.65
2b 2-Cl39.45
2c 4-OCH340.10
2d 4-NO226.35
2e 2-CH325.10
2f 4-CH324.30
2g 2-NO227.10
2h 4-Cl28.50
Ibuprofen -42.21

Data sourced from a study on new 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones. nih.gov

To further enhance biological efficacy, researchers have explored the effects of multiple substitutions on the 6-bromoquinazolin-4-one core. A notable example involves the synthesis of 6,8-dibromo-4(3H)quinazolinone derivatives for evaluation as anticancer agents. The introduction of a second bromine atom at the 8-position, in addition to the one at the 6-position, was investigated.

This strategy of multi-substitution proved effective. Several of the synthesized 6,8-dibromo-4(3H)quinazolinone derivatives exerted powerful cytotoxic effects against the human breast carcinoma cell line MCF-7. For instance, compounds designated XIIIb, IX, and XIVd showed exceptionally low IC50 values of 1.7, 1.8, and 1.83 µg/mL, respectively, which were significantly more potent than the positive control, doxorubicin. This suggests a synergistic or additive effect of the bromine atoms at both the 6 and 8 positions in enhancing anticancer activity for this series of compounds.

Mechanistic Investigations of Biological Activities Associated with 6 Bromo 1h Quinazolin 4 One Scaffolds

Enzyme Inhibition Profiles and Molecular Target Identification

The primary mechanism of action for many quinazolinone-based compounds is the inhibition of key enzymes that are overactive or dysregulated in disease states. The 6-bromo substitution often plays a crucial role in enhancing the binding affinity and inhibitory potency of these molecules.

Tyrosine Kinase Inhibition (e.g., Epidermal Growth Factor Receptor - EGFR)

The quinazoline (B50416) scaffold is a well-established framework for the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.govnih.gov EGFR is a receptor tyrosine kinase that, when overactivated, drives proliferation and survival in many cancer types. Several FDA-approved drugs, such as Gefitinib and Erlotinib, are quinazoline-based EGFR inhibitors. nih.gov Derivatives of 6-bromo-1H-quinazolin-4-one have been designed and synthesized to target this kinase.

Molecular docking and simulation studies have been employed to predict the binding affinity of these compounds within the ATP-binding site of EGFR. nih.govresearchgate.net Research has shown that 3-position substituted quinazoline derivatives can exert their cytotoxic activities through EGFR inhibition. nih.gov The evaluation of various 6-bromo-quinazolin-4(3H)-one derivatives has demonstrated significant cytotoxic activity against cancer cell lines, with some compounds showing greater potency than the reference drug Erlotinib in specific cell lines like MCF-7. nih.govresearchgate.net

Compound DerivativeTarget Cell LineIC₅₀ (µM)
Compound 8a (aliphatic linker at SH group)MCF-7 (Breast Cancer)15.85 ± 3.32
Compound 8a (aliphatic linker at SH group)SW480 (Colon Cancer)17.85 ± 0.92
Erlotinib (Reference Drug)MCF-7 (Breast Cancer)19.9 ± 0.14

Modulation of DNA Repair Enzymes

Direct mechanistic studies detailing the interaction of this compound scaffolds with DNA repair enzymes are not extensively documented in the available research. Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for repairing single-strand DNA breaks. nih.govnih.gov While PARP inhibitors have become a significant class of anticancer drugs, particularly for tumors with deficiencies in homologous recombination repair (like BRCA mutations), a direct inhibitory role for this compound derivatives on PARP has not been established. nih.govscispace.com However, the broader field of heterocyclic chemistry has produced potent PARP inhibitors, suggesting that the investigation of quinazolinone scaffolds for this activity could be a future research direction.

Inhibition of Thymidylate Synthase

Thymidylate synthase (TS) is a critical enzyme in the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. nih.gov Inhibition of TS leads to a depletion of dTMP, which disrupts DNA replication and can induce cell death in rapidly dividing cancer cells. Research into nonclassical quinazoline derivatives has identified potent inhibitors of this enzyme.

Specifically, derivatives of N-[6-(bromomethyl)-3,4-dihydro-4-oxo-2-quinazolinyl]-2,2-dimethylpropanamide have been synthesized and evaluated for their ability to inhibit L1210 TS. These studies indicate that the glutamate (B1630785) moiety found in classical folate analogue inhibitors is not an absolute requirement for potent TS inhibition. nih.gov Several of these nonclassical quinazolines demonstrated significant inhibitory activity, with potencies approaching that of the classical inhibitor 10-propargyl-5,8-dideazafolic acid. nih.gov

Compound SeriesTarget EnzymeIC₅₀ Range (µM)
2-Amino quinazoline derivatives (10a-j)L1210 Thymidylate Synthase0.51 - 11.5
10-propargyl-5,8-dideazafolic acid (Reference)L1210 Thymidylate Synthase0.05

Interactions with Other Key Enzyme Systems

The versatility of the quinazolin-4(3H)-one scaffold allows its derivatives to target other enzyme systems crucial for cancer cell proliferation and survival.

Aurora Kinases : Aurora kinases are serine/threonine kinases that play a vital role in cell cycle regulation, particularly during mitosis. nih.gov Their overexpression is common in many cancers, making them attractive therapeutic targets. nih.govwhiterose.ac.uk Quinazolin-4(3H)-one derivatives have been developed as inhibitors of Aurora kinase A. nih.gov One such derivative, 6-bromo-3-(pyrimidin-2-ylmethyl)quinazolin-4(3H)-one, serves as a precursor in the synthesis of more complex inhibitors that show good binding affinity to the active site of Aurora kinase A. nih.gov Inhibition of these kinases can lead to mitotic arrest and subsequent apoptosis. nih.gov

Cyclin-Dependent Kinases (CDKs) : CDKs are key regulators of cell cycle progression. nih.govsemanticscholar.org Dysregulation of CDK activity is a hallmark of cancer. Quinazolinone-based derivatives have been identified as potential inhibitors of CDK2 and CDK4/6. nih.govtandfonline.comresearchgate.net Inhibition of CDK2 by certain quinazolinone compounds has been shown to cause cell cycle cessation at the S and G2/M phases. nih.govdoaj.org Furthermore, other derivatives have shown potent inhibitory activity against CDK4/6, leading to G1 phase arrest. tandfonline.com

Cellular Pathway Modulation and Interrogation

Beyond direct enzyme inhibition, this compound derivatives modulate complex cellular pathways, ultimately leading to the suppression of tumor growth. These effects are often a direct consequence of the inhibition of the upstream enzymes discussed previously.

Regulation of Cell Cycle Progression and Induction of Apoptosis

A primary outcome of the enzymatic inhibition by quinazolinone derivatives is the disruption of the cell cycle. nih.gov By targeting kinases like EGFR, Aurora kinases, and CDKs, these compounds can halt cell proliferation at various checkpoints.

Cell Cycle Arrest : Studies have consistently shown that quinazolinone derivatives can induce cell cycle arrest. Depending on the specific derivative and its primary target, this arrest can occur at the G1, S, or G2/M phase. tandfonline.comnih.govmdpi.com For example, certain quinazolinone-sulfonamide hybrids cause G1 phase arrest in MCF-7 breast cancer cells. nih.gov Other derivatives targeting Aurora kinases or CDK2 lead to arrest in the G2/M or S phase, respectively. nih.govmdpi.com

Induction of Apoptosis : Following cell cycle arrest, many quinazolinone compounds trigger apoptosis, or programmed cell death. This is a critical mechanism for eliminating cancer cells. nih.gov The induction of apoptosis is often confirmed by methods such as Annexin V-FITC staining, which detects the externalization of phosphatidylserine, an early marker of apoptosis. nih.gov Mechanistically, these compounds modulate the expression of key apoptosis-regulating proteins. This includes upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards cell death. tandfonline.comnih.gov This shift ultimately leads to the activation of caspases, the executioner enzymes of apoptosis. tandfonline.com

Influence on Intracellular Signaling Cascades

Derivatives of this compound have been shown to exert their biological effects, particularly their anticancer activities, by modulating various intracellular signaling pathways critical for cell growth, proliferation, and survival.

One of the primary mechanisms involves the inhibition of key enzymes in oncogenic signaling pathways. For instance, certain 6-bromo-quinazolin-4-one derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in the development and progression of many cancers. By binding to the ATP-binding site of the EGFR kinase domain, these compounds block its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways. This inhibition ultimately leads to the suppression of tumor cell proliferation and survival.

Furthermore, derivatives of this scaffold have demonstrated the ability to target other critical components of intracellular signaling. Some compounds have been shown to inhibit Aurora Kinase A, a serine/threonine kinase that is essential for mitotic progression. Inhibition of Aurora Kinase A disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

The PI3K/Akt/mTOR pathway, another crucial signaling cascade frequently dysregulated in cancer, is also a target for this compound derivatives. By inhibiting key components of this pathway, these compounds can effectively block signals that promote cell growth, proliferation, and survival, while inducing apoptosis.

In addition to enzyme inhibition, these compounds can induce apoptosis through various mechanisms. Some derivatives have been shown to upregulate the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway.

The following table summarizes the influence of selected this compound derivatives on intracellular signaling cascades:

Compound DerivativeTargetPathway AffectedBiological Outcome
Substituted 2-thio-quinazolin-4-oneEGFRRas/Raf/MEK/ERK, PI3K/Akt/mTORInhibition of cell proliferation
Bromo-substituted quinazolinoneAurora Kinase AMitotic progressionG2/M cell cycle arrest, Apoptosis
Quinazolinone-based compoundsPI3K/Akt/mTORCell growth and survivalApoptosis

General Mechanistic Studies of Broad-Spectrum Biological Activities

Beyond their effects on intracellular signaling, this compound scaffolds have been investigated for their broader biological activities, including antimicrobial, anti-inflammatory, and antiviral actions.

Antimicrobial Action Modes (Antibacterial and Antifungal)

The antimicrobial properties of this compound derivatives have been attributed to various mechanisms of action. In the realm of antifungal activity, a notable study on 6-bromo-4-ethoxyethylthio quinazoline demonstrated its efficacy against the plant pathogenic fungus Gibberella zeae. The mechanism of action was found to involve a significant reduction in mycelial reducing sugar, chitosan, soluble protein, and pyruvate (B1213749) content. Additionally, a decline in chitinase (B1577495) activity was observed, suggesting that the compound disrupts the integrity of the fungal cell wall and key metabolic processes.

While detailed mechanistic studies on the antibacterial action of this compound itself are emerging, the broader class of quinazolinones has been shown to target essential bacterial processes. Some derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. Others have been found to interfere with bacterial cell wall synthesis or disrupt the bacterial membrane. The presence of the bromine atom at the 6-position is often associated with enhanced antimicrobial potency, likely due to its electron-withdrawing nature and its ability to form halogen bonds with biological targets.

Anti-inflammatory Mechanisms of Action

The anti-inflammatory effects of this compound derivatives are an area of active investigation. The structural similarity of the quinazolinone scaffold to known anti-inflammatory agents suggests that these compounds may act through similar mechanisms. One of the primary proposed mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins. By inhibiting COX-2, these compounds can effectively reduce the production of pro-inflammatory mediators.

Some studies have also suggested that these derivatives may modulate the production of inflammatory cytokines. They may inhibit the synthesis or release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), while potentially promoting the production of anti-inflammatory cytokines.

The following table outlines the potential anti-inflammatory mechanisms of this compound derivatives:

Potential MechanismMolecular Target/ProcessConsequence
Inhibition of Prostaglandin SynthesisCyclooxygenase-2 (COX-2)Reduction of inflammation and pain
Modulation of Cytokine ProductionTNF-α, IL-1β, IL-6Attenuation of the inflammatory response

Antiviral Efficacy and Associated Mechanisms

The antiviral potential of this compound derivatives has been explored against a range of viruses. Research has indicated that certain derivatives exhibit activity against viruses such as HIV and the vaccinia virus. One study reported that a 6-bromo-2,3-disubstituted-4(3H)-quinazolinone derivative showed potent activity against the vaccinia virus.

More recently, with the emergence of the COVID-19 pandemic, the quinazolin-4-one scaffold has been investigated for its potential to inhibit the SARS-CoV-2 virus. A study identified a 6-bromo-substituted quinazolin-4-one derivative as a non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. By binding to the active site of Mpro, this compound prevents the processing of viral polyproteins, thereby halting the viral life cycle. This finding highlights a promising avenue for the development of novel antiviral therapeutics based on the this compound scaffold.

Computational Chemistry Approaches in 6 Bromo 1h Quinazolin 4 One Research

Molecular Docking Studies for Predicting Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-bromo-1H-quinazolin-4-one research, docking is primarily used to predict its binding affinity and mode of interaction with biological targets, such as protein receptors.

Derivatives of the this compound scaffold have been investigated as potential anticancer agents, with a particular focus on their interaction with the Epidermal Growth Factor Receptor (EGFR). nih.gov For instance, a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives were designed and subjected to molecular docking studies against both wild-type EGFR and its mutated form. nih.gov

The primary goal of these studies is to determine the binding energy, which indicates the strength of the interaction, and to visualize the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For example, in a study of 6-bromo quinazoline (B50416) derivatives, compounds 8a (6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one) and 8c (2-(benzylthio)-6-bromo-3-phenylquinazolin-4(3H)-one) were docked into the active site of EGFR. The results revealed negative binding energies, suggesting favorable interactions. nih.govresearchgate.net

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
Compound 8aEGFR-6.7Hydrogen bonds and other key interactions
Compound 8cEGFR-5.3Hydrogen bonds and other key interactions

These docking studies are crucial in rational drug design, as they help to explain the structure-activity relationships observed in biological assays and guide the design of new derivatives with improved potency and selectivity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is invaluable for assessing the stability of the docked complex and for understanding the conformational changes that may occur upon binding.

MD simulations have been employed to study the behavior of 6-bromo quinazoline derivatives when complexed with EGFR. nih.gov These simulations, often run for nanoseconds, provide detailed information on the stability of the protein-ligand complex. Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex over the simulation period. nih.gov

For the 6-bromo-quinazolin-4-one scaffold, MD simulations can confirm the binding modes predicted by docking studies and provide insights into the flexibility of the ligand in the active site. This information is critical for understanding the dynamic nature of the binding process and for refining the design of more effective inhibitors. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. These methods are used to calculate various molecular properties that are not accessible through classical molecular mechanics methods used in docking and MD simulations.

Electronic Structure Analysis and Reactivity Predictions

DFT calculations are used to analyze the electronic structure of this compound and its derivatives, including the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A larger HOMO-LUMO gap implies higher stability and lower reactivity. In a comparative study of 6-bromo quinazoline derivatives, DFT analysis at the B3LYP/6–31 + G(d, p) level was performed. The calculated HOMO-LUMO energy gaps for compounds 8a and 8c were 4.71 eV and 4.57 eV, respectively, indicating that compound 8a is more stable than 8c . nih.gov

These electronic parameters help in predicting the sites of electrophilic and nucleophilic attack and provide a theoretical basis for understanding the reaction mechanisms involving the this compound scaffold.

Thermodynamic Stability and Energetic Characterization

DFT can also be used to calculate the thermodynamic properties of molecules, such as their total energy, which provides a measure of their stability. By comparing the total energies of different conformations or isomers, the most stable structures can be identified.

In the study of 6-bromo quinazoline derivatives, it was found that compound 8a was thermodynamically more stable than compound 8c . nih.govresearchgate.net This type of energetic characterization is essential for understanding the relative stability of different derivatives and for predicting their behavior in chemical reactions and biological systems.

CompoundHOMO-LUMO Gap (eV)Thermodynamic Stability
Compound 8a4.71More stable
Compound 8c4.57Less stable

Future Perspectives and Emerging Research Avenues for 6 Bromo 1h Quinazolin 4 One

Development of Novel and Efficient Derivatization Methodologies

The therapeutic efficacy of quinazolinone-based compounds is highly dependent on the nature and position of substituents on the core ring structure. nih.govresearchgate.net Future research is increasingly focused on developing innovative and efficient synthetic strategies to access a wider diversity of 6-bromo-1H-quinazolin-4-one derivatives.

Key approaches include:

Multi-step Synthesis Protocols: Complex derivatives are often built through sequential reactions. For instance, the synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one can serve as a key intermediate, which is then reacted with various alkyl or benzyl (B1604629) halides to produce a library of S-substituted derivatives. nih.gov Another multi-step approach involves converting 5-bromoanthranilic acid into a benzoxazinone (B8607429) intermediate, which is then reacted with different amines to yield diverse 2,3-disubstituted quinazolinones. nih.govijstr.org

Hybrid Molecule Design: A promising strategy involves creating hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties. Researchers have successfully synthesized quinazolinone-pyrimidine hybrids to explore dual-target inhibitors. nih.govnih.gov Similarly, incorporating hydrazone and pyrazole (B372694) scaffolds has been explored to develop new antimicrobial agents. mdpi.com This approach aims to create synergistic effects or target multiple pathways simultaneously.

Condensation Reactions: Efficient one-pot or multi-component reactions are being explored to streamline the synthesis process. Condensation of 2-hydrazinylquinazolin-4(3H)-one with various carbonyl compounds is a direct method to produce hydrazone derivatives. mdpi.com Likewise, condensation reactions with phenolic aromatic aldehydes have been used to create potential antioxidant agents. nih.gov

These evolving synthetic methodologies are crucial for generating novel chemical entities with improved pharmacological profiles, allowing for a more thorough exploration of the structure-activity relationship (SAR) of this compound class.

Application of Advanced Mechanistic Elucidation Techniques

Understanding precisely how this compound derivatives interact with their biological targets at a molecular level is critical for rational drug design. The future of this field lies in the application of sophisticated techniques to elucidate these mechanisms.

Molecular Docking Studies: This computational technique is widely used to predict the binding orientation and affinity of a synthesized compound within the active site of a target protein. For example, docking studies have been performed to understand how 6-bromo quinazoline (B50416) derivatives bind to the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govresearchgate.netnih.gov These studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for inhibitory activity. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: Going beyond the static picture provided by docking, MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. Researchers use MD simulations to assess the stability of the predicted binding poses and to understand how the compound might influence the protein's conformation. nih.govmdpi.com For instance, simulations have been used to confirm the stability of the interaction between a quinazoline derivative and the enzyme Poly(ADP-ribose) polymerase (PARP), helping to explain its ability to overcome drug resistance. mdpi.com

Density Functional Theory (DFT) Analysis: DFT is a quantum mechanical modeling method used to investigate the electronic properties of molecules. In the context of this compound derivatives, DFT analysis has been used to calculate properties like thermodynamic stability and electronic structure, providing a deeper understanding of the compounds' reactivity and behavior at a subatomic level. nih.gov

These advanced computational methods provide an atomic-level view of drug-target interactions, guiding the design of next-generation inhibitors with enhanced potency and selectivity.

Integration of High-Throughput Screening and Computational Design in Lead Optimization

The process of discovering and refining a lead compound is being revolutionized by the synergy between high-throughput screening (HTS) and computational chemistry. This integrated approach allows for the rapid evaluation of large compound libraries and the intelligent design of optimized drug candidates.

Computational Design and Virtual Screening: Before synthesis, computational tools are used to design virtual libraries of this compound derivatives. researchgate.net These virtual compounds are then screened in silico against a biological target of interest using techniques like molecular docking. nih.govnih.gov This process helps prioritize which compounds are most likely to be active, saving significant time and resources in the lab.

Lead Optimization: Once initial "hit" compounds are identified, computational methods are used to guide their optimization into "lead" compounds. This involves making informed, strategic modifications to the molecular structure to improve properties like binding affinity, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies, informed by docking results, help identify which parts of the molecule are key for its activity. nih.gov

ADMET Prediction: A critical part of modern drug design is predicting a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Computational models can now predict these characteristics early in the design phase, allowing researchers to filter out compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity. nih.gov

This iterative cycle of computational design, synthesis, and screening accelerates the drug discovery pipeline, enabling a more efficient path from initial concept to a promising lead compound.

Exploration of New Therapeutic Areas and Target Identification Strategies

While the anticancer potential of this compound derivatives is well-established, future research is broadening the scope to include a wider range of diseases and biological targets. researchgate.net Advanced strategies are being employed to identify these new therapeutic opportunities.

Broadening Therapeutic Targets: Research has demonstrated the activity of this scaffold against a diverse array of targets beyond its initial applications. These include:

Antimicrobial: Derivatives have shown promise as antibacterial agents, with some specifically targeting bacterial enzymes like DNA gyrase. mdpi.com

Antiviral: Novel quinazoline derivatives have been identified as potential inhibitors of viruses such as MERS-CoV and SARS-CoV-2. researchgate.netmdpi.com

Anti-inflammatory and Analgesic: Certain substituted 6-bromoquinazolinones have been reported to possess significant anti-inflammatory and analgesic properties. researchgate.netresearchgate.net

Enzyme Inhibition: Besides kinase inhibition in cancer (e.g., EGFR, BRAFV600E), derivatives are being explored as inhibitors for other enzyme classes, such as PARP, which is involved in DNA repair. researchgate.netnih.govmdpi.com

Target Identification Strategies: A key challenge is to identify the specific molecular targets through which these compounds exert their effects. Modern network pharmacology approaches are becoming instrumental in this process. By analyzing the interactions between a drug, its potential targets, and disease-related gene networks, researchers can predict the compound's mechanism of action. mdpi.com This strategy was used to identify that a complex natural product derivative might induce cancer cell apoptosis by targeting the MAPK signaling pathway, a finding later confirmed by lab experiments. mdpi.com Such approaches can uncover novel mechanisms and suggest new therapeutic uses for this compound derivatives.

The exploration of new diseases and the use of powerful target identification tools will continue to expand the therapeutic landscape for this versatile and valuable chemical scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-bromo-1H-quinazolin-4-one derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : A common route involves cyclizing 5-bromoanthranilic acid with o-aminobenzoyl chloride in pyridine to form a benzoxazinone intermediate, followed by nucleophilic substitution with hydrazine hydrate under reflux (120–130°C for 3 hours) to yield 6-bromo-2-(o-aminophenyl)-3-aminoquinazolin-4(3H)-one . Optimization includes adjusting reaction time, temperature, and solvent polarity. For example, using acetic acid as a solvent with bromine enables direct halogenation of the quinazolinone core (55% yield) . TLC monitoring and recrystallization in ethanol are critical for purity validation .

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

  • Methodological Answer : Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., N–H stretches at ~3448 cm⁻¹ and C=O quinazolinone peaks at ~1686 cm⁻¹) .
  • ¹H/¹³C NMR : DMSO-d₆ is the preferred solvent for resolving aromatic protons and carbons (e.g., quinazolinone C-4 carbonyl at ~160 ppm) .
  • GC-MS and elemental analysis : Confirm molecular weight and Br content (e.g., 31.12% Br observed vs. 31.37% calculated) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for brominated quinazolinone derivatives?

  • Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For example, this compound may exhibit keto-enol tautomerism, altering NMR shifts. To address this:

  • Compare experimental data with DFT-calculated spectra (e.g., crystal structure validation via X-ray diffraction ).
  • Use deuterated solvents with controlled pH to stabilize specific tautomeric forms .
  • Cross-validate using HRMS (e.g., observed m/z 421.0342 vs. calculated for C₂₁H₁₃BrFN₃O) .

Q. What strategies improve the pharmacological activity of this compound analogs in drug discovery?

  • Methodological Answer :

  • Substituent modification : Introducing electron-withdrawing groups (e.g., 4-fluorophenyl) enhances stability and bioactivity. Analogs with phenylethynyl groups show improved analgesic activity (e.g., compound 3b: m.p. 235–237°C, HRMS m/z 421.0342) .
  • Structure-activity relationship (SAR) : Positional isomerism at C-2 and C-6 affects binding to target enzymes. For example, 3-amino substituents increase solubility and reduce cytotoxicity .
  • In vitro assays : Use LPS-induced inflammation models to evaluate analgesic efficacy, with IC₅₀ comparisons across derivatives .

Q. How do crystallographic data inform the reactivity of this compound derivatives?

  • Methodological Answer : X-ray crystallography reveals intermolecular interactions (e.g., hydrogen bonding and π-stacking) that influence reactivity. For instance:

  • The planar quinazolinone core facilitates π-π interactions with aromatic residues in enzyme active sites .
  • Bromine’s steric bulk at C-6 directs electrophilic substitution to C-8, as seen in halogenated derivatives .
  • DFT calculations (e.g., bond length analysis) predict regioselectivity in cross-coupling reactions .

Q. What experimental design principles ensure reproducibility in synthesizing this compound derivatives?

  • Methodological Answer :

  • Control variables : Strictly regulate reaction temperature (±2°C) and solvent purity (e.g., super-dry ethanol for recrystallization) .
  • Statistical validation : Use triplicate runs to calculate mean yields and standard deviations (e.g., 75% ± 3% yield for hydrazine-mediated synthesis) .
  • Degradation studies : Monitor stability under light and humidity (storage at 2–8°C in amber vials recommended) .

Data Analysis & Interpretation

Q. How can researchers address low yields in brominated quinazolinone syntheses?

  • Methodological Answer :

  • Mechanistic insights : Low yields may stem from incomplete cyclization or side reactions. Use in-situ IR to monitor intermediate formation .
  • Alternative halogen sources : Replace Br₂ with NBS (N-bromosuccinimide) for milder conditions .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 60% yield in 20 minutes vs. 55% in 24 hours) .

Q. What computational tools are effective for modeling this compound interactions?

  • Methodological Answer :

  • Molecular docking : Software like AutoDock Vina predicts binding affinities to targets (e.g., COX-2 enzyme) .
  • DFT calculations : Gaussian 09 optimizes geometry and calculates frontier molecular orbitals (FMOs) to explain reactivity trends .
  • QSAR models : Utilize datasets from analogs (e.g., logP, polar surface area) to predict bioavailability .

Contradictions & Challenges

Q. Why do some synthetic routes for this compound derivatives report conflicting melting points?

  • Methodological Answer : Variations arise from:

  • Polymorphism : Different crystal packing (e.g., m.p. 178–180°C vs. 196°C) due to recrystallization solvents .
  • Hydrate formation : Hydrazine-derived analogs may form hydrates, altering thermal properties .
  • Resolution : Use DSC (Differential Scanning Calorimetry) to distinguish polymorphs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.